molecular formula C24H16Br4P4 B14321577 Tetrakis(2-bromophenyl)tetraphosphetane CAS No. 112329-51-8

Tetrakis(2-bromophenyl)tetraphosphetane

Cat. No.: B14321577
CAS No.: 112329-51-8
M. Wt: 747.9 g/mol
InChI Key: FPDQFKXCTRLTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(2-bromophenyl)tetraphosphetane: is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of four 2-bromophenyl groups attached to a tetraphosphetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(2-bromophenyl)tetraphosphetane typically involves the reaction of 2-bromophenylmagnesium bromide with tetraphosphorus tetrabromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction can be represented as follows:

4C6H4BrMgBr+P4Br4(C6H4Br)4P4+4MgBr24 \text{C}_6\text{H}_4\text{BrMgBr} + \text{P}_4\text{Br}_4 \rightarrow \text{(C}_6\text{H}_4\text{Br)}_4\text{P}_4 + 4 \text{MgBr}_2 4C6​H4​BrMgBr+P4​Br4​→(C6​H4​Br)4​P4​+4MgBr2​

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(2-bromophenyl)tetraphosphetane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the 2-bromophenyl groups can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The phosphorus atoms in the tetraphosphetane ring can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can be reduced to form phosphines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include substituted phosphines with various functional groups.

    Oxidation Reactions: Products include phosphine oxides.

    Reduction Reactions: Products include phosphines.

Scientific Research Applications

Chemistry: Tetrakis(2-bromophenyl)tetraphosphetane is used as a precursor for the synthesis of various organophosphorus compounds. It serves as a building block for the preparation of phosphine ligands used in catalysis.

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and probes for studying phosphorus-containing biomolecules.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Tetrakis(2-bromophenyl)tetraphosphetane involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also interact with biological molecules, such as enzymes, by forming covalent bonds with active site residues. The pathways involved in these interactions depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

    Tetrakis(triphenylphosphine)palladium(0): A well-known catalyst for cross-coupling reactions.

    Tetrakis(4-carboxyphenyl)porphyrin: Used in photodynamic therapy and as a photosensitizer.

    Tetrakis(4-bromophenyl)porphyrin: Studied for its photophysical properties and applications in materials science.

Uniqueness: Tetrakis(2-bromophenyl)tetraphosphetane is unique due to the presence of the tetraphosphetane ring and the 2-bromophenyl groups This structural arrangement imparts distinct reactivity and properties compared to other organophosphorus compounds

Properties

CAS No.

112329-51-8

Molecular Formula

C24H16Br4P4

Molecular Weight

747.9 g/mol

IUPAC Name

1,2,3,4-tetrakis(2-bromophenyl)tetraphosphetane

InChI

InChI=1S/C24H16Br4P4/c25-17-9-1-5-13-21(17)29-30(22-14-6-2-10-18(22)26)32(24-16-8-4-12-20(24)28)31(29)23-15-7-3-11-19(23)27/h1-16H

InChI Key

FPDQFKXCTRLTHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)P2P(P(P2C3=CC=CC=C3Br)C4=CC=CC=C4Br)C5=CC=CC=C5Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.